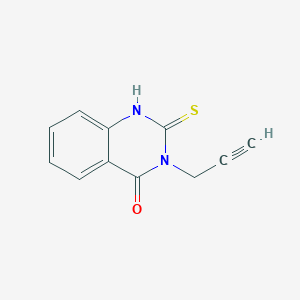
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound features a unique structure that includes a thioxo group and a propynyl substituent, making it a valuable scaffold in medicinal chemistry and drug design .
作用機序
Target of Action
Compounds with a similar structure, such as 2,3-dihydroquinazolin-4-one (dhq), have been studied for their potential in targeting various signaling pathways for the treatment of cancers .
Mode of Action
It’s known that the catalyst facilitates the nucleophilic attack of nh4oac on the carbonyl carbon of the isatoic anhydride . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that inhibition of ldha activity impedes tumor progression, induces significant oxidative stress and necrosis, induces g2/m cell cycle arrest, increases sensitivity to ionizing radiation and 5-fluorouracil (5-fu), and attenuates cell invasion and migration . This suggests that the compound might affect similar pathways.
Result of Action
It’s known that similar compounds can cause rupture of the phospholipid bilayer of the cytoplasmic cellular membrane, with the loss of cellular homeostasis . This suggests that the compound might have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one typically involves the reaction of isothiocyanate derivatives with anthranilic acid. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time to about 1 hour and yields the target product in the range of 40-72% . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as lanthanum (III) supported on molecular sieves .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry principles and alternative strategies, such as multicomponent reactions, are being explored to make the synthesis more efficient and environmentally friendly .
化学反応の分析
Types of Reactions
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazolinone derivatives, which can exhibit different biological activities .
科学的研究の応用
3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Candida albicans.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
2,3-Dihydroquinazolin-4-one: Known for its broad spectrum of biological activities.
2-Thioxo-2,3-dihydroquinazolin-4-one: Shares the thioxo group and exhibits similar antimicrobial properties.
3-Alkyl-2-thioxo-2,3-dihydroquinazolin-4-one: Differentiated by the alkyl substituent, which can alter its biological activity.
Uniqueness
What sets 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one apart is its propynyl group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new drugs and materials with specific properties .
特性
IUPAC Name |
3-prop-2-ynyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVAWZREBIPYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)
![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![ethyl 2-[[2-[3-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetyl]amino]benzoate](/img/structure/B2957733.png)
![2,5-dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2957736.png)
![2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2957738.png)
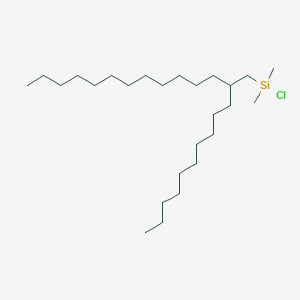
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)
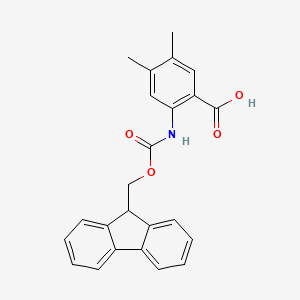
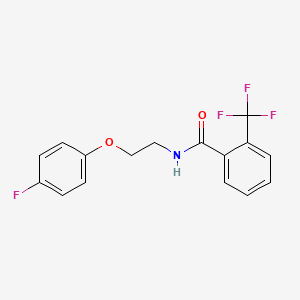
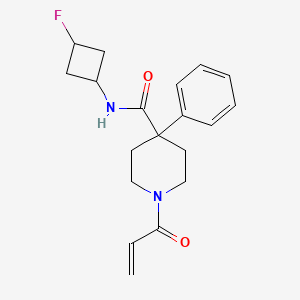
![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)
